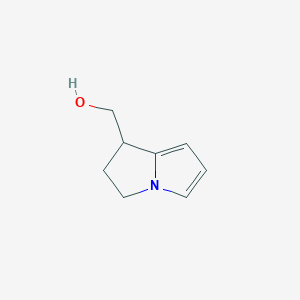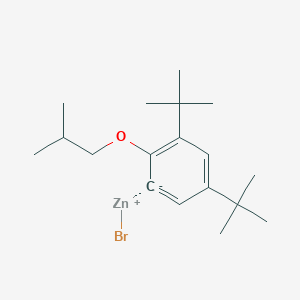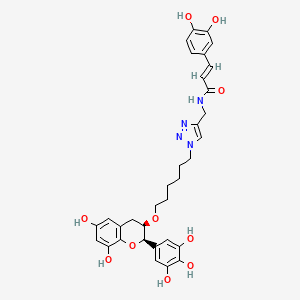
Hpa-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Hpa-IN-2 involves the incorporation of caffeine acid and its derivatives into epigallocatechin analogs. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available epigallocatechin and caffeine acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving refluxing and the use of specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Hpa-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hpa-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and the development of new inhibitors for metabolic enzymes.
Biology: Researchers use this compound to investigate the role of alpha-amylase in carbohydrate metabolism and its potential as a therapeutic target for diabetes mellitus.
Medicine: The compound’s inhibitory effects on alpha-amylase make it a candidate for developing new treatments for diabetes and other metabolic disorders.
Industry: While primarily used in research, this compound’s properties could be explored for industrial applications in enzyme inhibition and metabolic regulation .
Mechanism of Action
Hpa-IN-2 exerts its effects by selectively inhibiting human pancreatic alpha-amylase. The mechanism involves the formation of hydrogen bonds between this compound and the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of starch into glucose. This inhibition reduces the rate of carbohydrate digestion and absorption, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Hpa-IN-2 is unique in its selectivity and potency as an alpha-amylase inhibitor. Similar compounds include:
Acarbose: A well-known alpha-amylase inhibitor used in the treatment of diabetes.
Miglitol: Another alpha-amylase inhibitor with similar applications.
Voglibose: A compound that inhibits both alpha-amylase and alpha-glucosidase.
Compared to these compounds, this compound has shown higher selectivity for human pancreatic alpha-amylase, making it a valuable tool for research and potential therapeutic development .
Properties
Molecular Formula |
C33H36N4O10 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[[1-[6-[[(2R,3R)-6,8-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]hexyl]triazol-4-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C33H36N4O10/c38-23-12-20-15-29(33(47-32(20)28(43)16-23)21-13-26(41)31(45)27(42)14-21)46-10-4-2-1-3-9-37-18-22(35-36-37)17-34-30(44)8-6-19-5-7-24(39)25(40)11-19/h5-8,11-14,16,18,29,33,38-43,45H,1-4,9-10,15,17H2,(H,34,44)/b8-6+/t29-,33-/m1/s1 |
InChI Key |
BMRIEERROZQLMD-NCOMSSLQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)/C=C/C5=CC(=C(C=C5)O)O |
Canonical SMILES |
C1C(C(OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)C=CC5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



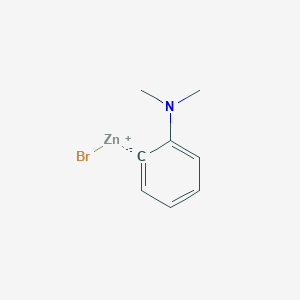
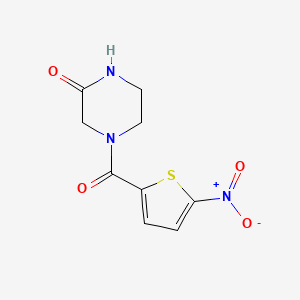

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
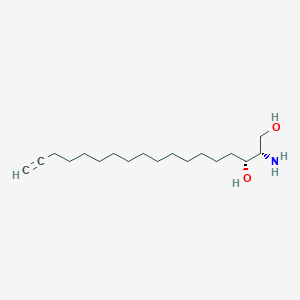
![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)

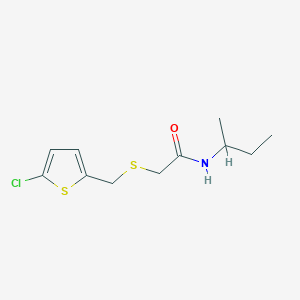
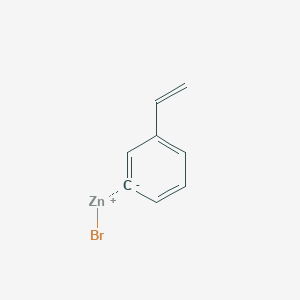
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
